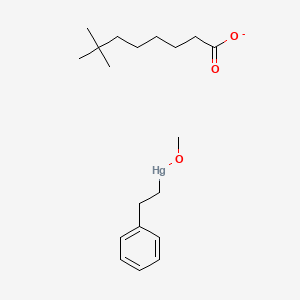
Phenylethyl methoxy mercury neodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylethyl methoxy mercury neodecanoate is a chemical compound with the molecular formula C18H28HgO3. It is known for its unique structure, which includes a phenylethyl group, a methoxy group, and a mercury atom bonded to a neodecanoate moiety. This compound is primarily used in research and industrial applications due to its specific chemical properties .
Preparation Methods
The synthesis of phenylethyl methoxy mercury neodecanoate typically involves the reaction of phenylethyl alcohol with methoxy mercury chloride in the presence of a base, followed by the addition of neodecanoic acid. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield .
Chemical Reactions Analysis
Phenylethyl methoxy mercury neodecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state, typically using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions, using reagents like halogens or organometallic compounds.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Phenylethyl methoxy mercury neodecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of phenylethyl methoxy mercury neodecanoate involves its interaction with specific molecular targets, such as enzymes and proteins. The mercury atom in the compound can form strong bonds with sulfur-containing amino acids, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Phenylethyl methoxy mercury neodecanoate can be compared with other mercury-containing compounds, such as:
- Phenylmercury acetate
- Methylmercury chloride
- Ethylmercury thiosalicylate
These compounds share similarities in their mercury content and potential for enzyme inhibition but differ in their specific structures and reactivity. This compound is unique due to its combination of a phenylethyl group, a methoxy group, and a neodecanoate moiety, which imparts distinct chemical properties and applications .
Properties
Molecular Formula |
C19H31HgO3- |
|---|---|
Molecular Weight |
508.0 g/mol |
IUPAC Name |
7,7-dimethyloctanoate;methoxy(2-phenylethyl)mercury |
InChI |
InChI=1S/C10H20O2.C8H9.CH3O.Hg/c1-10(2,3)8-6-4-5-7-9(11)12;1-2-8-6-4-3-5-7-8;1-2;/h4-8H2,1-3H3,(H,11,12);3-7H,1-2H2;1H3;/q;;-1;+1/p-1 |
InChI Key |
MBCWZKROORQVQK-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)CCCCCC(=O)[O-].CO[Hg]CCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[[3-Phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid](/img/structure/B13819185.png)
![1,5,6-trimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyrazin-3-one](/img/structure/B13819192.png)



![8-Chloropyrido[2,3-d]pyridazin-5-amine](/img/structure/B13819208.png)
![Acetamide,2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-[2-(2-nitrophenyl)diazenyl]-](/img/structure/B13819210.png)
![4-[[Amino(methylsulfanyl)methylidene]amino]benzoic acid](/img/structure/B13819215.png)
![4-(1-benzofuran-2-ylcarbonyl)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13819224.png)

